The Rising Star in Scaffolding: A Technical Guide to Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
The Rising Star in Scaffolding: A Technical Guide to Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
An In-depth Exploration for Drug Discovery and Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists and drug development scientists are increasingly venturing beyond the traditional, planar chemical space. This "escape from flatland" has led to a surge of interest in rigid, three-dimensional scaffolds that can confer improved pharmacological properties.[1] Among these, the 2-azabicyclo[2.1.1]hexane (aza-BCH) framework has emerged as a promising proline bioisostere, offering a unique combination of conformational constraint and physicochemical advantages. This technical guide provides a comprehensive overview of a key exemplar of this class, Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate, detailing its chemical structure, properties, synthesis, and burgeoning applications in drug discovery.
The Molecule at a Glance: Structure and Physicochemical Properties
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate, with the CAS number 98531-69-2, is a bicyclic amino acid ester.[2] Its rigid structure is a defining feature, locking the pyrrolidine ring of a traditional proline analogue into a more defined geometry. This conformational restriction can be highly advantageous in drug design, potentially leading to enhanced binding affinity and selectivity for biological targets.
A summary of its key chemical and computed properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [2] |
| Molecular Weight | 155.19 g/mol | [2] |
| CAS Number | 98531-69-2 | [2] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [3] |
| Predicted LogP (XLogP3) | 0.5 | [4] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
| Monoisotopic Mass | 155.09464 Da | [4] |
Synthesis of a Privileged Scaffold: A Step-by-Step Protocol
Conceptual Workflow
The synthesis commences with the construction of the core bicyclic amine, which is then protected and subsequently esterified. This multi-step process is designed to yield the target compound with good purity and in sufficient quantities for further research and development.
Caption: A conceptual workflow for the synthesis of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (Precursor)
This precursor can be synthesized on a multigram scale following the optimized procedure reported by Chernykh et al.[1][2] This multi-step sequence involves the formation of the bicyclic ring system, followed by functional group manipulations to yield the N-Boc protected amino acid. The process has been demonstrated to be scalable, with a reported yield of 32% over five laboratory steps, producing up to 0.7 kg of the key building block.[1]
Step 2: Esterification to Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
A standard acid-catalyzed esterification (Fischer esterification) is a plausible and widely used method.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq) in anhydrous ethanol (a large excess, serving as both reactant and solvent).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.1 eq).
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within several hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Carefully neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Remove the excess ethanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate.
Spectroscopic and Physicochemical Characterization
While experimentally obtained spectra for the title compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system. Key signals would include a triplet for the methyl protons of the ethyl group (~1.2-1.4 ppm), a quartet for the methylene protons of the ethyl group (~4.1-4.3 ppm), and a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons on the bicyclic core. The bridgehead protons would likely appear as distinct signals.
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¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the ester carbonyl carbon at approximately 170-175 ppm. The methylene carbon of the ethyl group would be expected around 60-65 ppm, and the methyl carbon around 14-15 ppm. The sp³-hybridized carbons of the bicyclic framework would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the sp³-hybridized carbons of the bicyclic system and the ethyl group (below 3000 cm⁻¹) and C-O stretching vibrations of the ester group in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 156.10192.[4]
Chemical Reactivity and Transformations
The chemical reactivity of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate is primarily dictated by the two functional groups: the secondary amine and the ethyl ester.
Caption: Common chemical transformations of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate.
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N-Functionalization: The secondary amine is a versatile handle for introducing a wide range of substituents. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions, allowing for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
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Ester Transformations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This acid can then be coupled with amines to form amides, a common functional group in many drug molecules. The ester can also be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery: A Proline Bioisostere with Promise
The primary application of Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate and its derivatives in drug discovery stems from its role as a conformationally constrained proline analogue.[5] The incorporation of this rigid scaffold can have several beneficial effects on the properties of a drug candidate.
The "Escape from Flatland" and Improved Physicochemical Properties
The move towards more three-dimensional molecules is a key strategy in modern medicinal chemistry to improve physicochemical and pharmacokinetic properties.[1] The aza-BCH scaffold is an excellent example of an sp³-rich building block that can help to achieve this. It has been reported that the replacement of a pyrrolidine unit with an aza-BCH can lead to:
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Enhanced Metabolic Stability: The rigid bicyclic structure can shield metabolically susceptible positions from enzymatic degradation, potentially leading to a longer half-life in vivo.[5]
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Increased Aqueous Solubility: The introduction of the aza-BCH moiety can lead to a reduction in lipophilicity and an increase in water solubility, which are often desirable properties for oral bioavailability.[5]
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Reduced Lipophilicity (LogP): A lower LogP is often associated with improved pharmacokinetic properties and a lower risk of off-target toxicity.[5]
Case Study: LRRK2 Kinase Inhibitors for Parkinson's Disease
A recent optimization study by Merck for a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for the potential treatment of Parkinson's disease found that replacing a pyrrolidine unit with a 2-azabicyclo[2.1.1]hexane scaffold resulted in a consistent improvement in intrinsic clearance and solubility.[5] This provides strong evidence for the practical benefits of this building block in overcoming common drug development hurdles.
Conclusion and Future Outlook
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate represents a valuable and increasingly important building block for medicinal chemists and drug discovery professionals. Its rigid, three-dimensional structure offers a powerful tool to fine-tune the conformational and physicochemical properties of drug candidates. As the drive to explore novel chemical space continues, the strategic incorporation of such constrained proline bioisosteres is expected to play an even more significant role in the development of the next generation of therapeutics. The synthetic accessibility of the aza-BCH core, coupled with its beneficial effects on drug-like properties, positions it as a scaffold of high value for future drug discovery campaigns.
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Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters. ACS Publications. Available at: [Link].
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Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. PubMed. Available at: [Link].
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Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link].
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5-Carboxy-2-azabicyclo[2.1.1]hexanes as Precursors of 5-Halo, Amino, Phenyl, and 2-Methoxycarbonylethyl Methanopyrrolidines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link].
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ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride. NextSDS. Available at: [Link].
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A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent. PubMed. Available at: [Link].
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